molecular formula C13H17N3O2S B2368583 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide CAS No. 1797334-18-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide

Cat. No. B2368583
CAS RN: 1797334-18-9
M. Wt: 279.36
InChI Key: IQLMYKWRCOVSBQ-UHFFFAOYSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The chemical formula of this compound is C9H11N3O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-c]azepin-2-yl group attached to a cyclopentanecarboxamide group . The average molecular weight is 225.268 and the monoisotopic weight is 225.057197301 .

Scientific Research Applications

Pharmacology

The compound is a small molecule and is classified under experimental groups . It has been studied for its potential pharmacological properties. However, specific indications, pharmacodynamics, and mechanism of action are not yet available .

Interaction with Serine/Threonine-Protein Kinase Chk1

The compound has been identified to interact with the Serine/threonine-protein kinase Chk1 in humans . This interaction could have potential implications in the regulation of cell cycle and DNA damage response.

Metabolism and Absorption

Studies related to the metabolism, absorption, volume of distribution, protein binding, route of elimination, half-life, and clearance of this compound are still ongoing .

Adverse Effects

Research is being conducted to understand the potential adverse effects of this compound . This is crucial for assessing its safety profile.

Synthesis of Novel Tricyclic Compounds

The compound could be used in the synthesis of pyrrolo [1, 2-a] indole-1, 8 (5H)-diones . These are new synthons for developing novel tricyclic compounds of pharmaceutical interest.

Potential Applications in Drug Development

The compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group. Such compounds have been used in the development of various drugs.

Safety and Hazards

The safety and hazards associated with this compound are not available . It’s important to handle all chemicals with appropriate safety measures, even if specific hazard information is not available.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-11(8-4-1-2-5-8)16-13-15-9-6-3-7-14-12(18)10(9)19-13/h8H,1-7H2,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLMYKWRCOVSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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